7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective properties .
Preparation Methods
The synthesis of 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the preparation may start with the reaction of 2-aminopyrimidine with benzyl chloride to form an intermediate, which is then reacted with piperazine and phenyl-substituted reagents to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound’s neuroprotective effects may be mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar compounds to 7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one include other pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C23H22N6O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N6O/c30-22-19-15-24-23(27-21(19)25-20(26-22)18-9-5-2-6-10-18)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,24,25,26,27,30) |
InChI Key |
WKYJNNSYBOGVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=O)NC(=NC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.